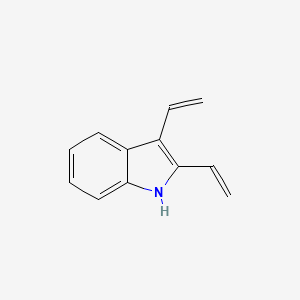

2,3-Diethenyl-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

874116-51-5 |

|---|---|

Molecular Formula |

C12H11N |

Molecular Weight |

169.22 g/mol |

IUPAC Name |

2,3-bis(ethenyl)-1H-indole |

InChI |

InChI=1S/C12H11N/c1-3-9-10-7-5-6-8-12(10)13-11(9)4-2/h3-8,13H,1-2H2 |

InChI Key |

BHYZBQXMTGCESK-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(NC2=CC=CC=C21)C=C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 2,3-Diethenyl-1H-indole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and characterization of the novel compound 2,3-diethenyl-1H-indole, also known as 2,3-divinyl-1H-indole. While direct literature on this specific molecule is scarce, this document outlines a robust synthetic strategy based on established organic chemistry principles, alongside expected characterization data derived from analogous structures. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related vinyl-substituted indole compounds.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Vinyl-substituted indoles, in particular, are valuable synthetic intermediates and have shown promise in various therapeutic areas, including as anticancer agents.[3][4] The introduction of vinyl groups at the 2 and 3 positions of the indole ring is anticipated to offer unique opportunities for further functionalization and exploration of its pharmacological profile. This document details a proposed synthesis via a double Wittig reaction, a powerful and versatile method for alkene synthesis.[5][6]

Synthetic Strategy: A Double Wittig Approach

The proposed synthesis of this compound involves a two-step process, commencing with the Vilsmeier-Haack formylation of 1H-indole to yield the key intermediate, 1H-indole-2,3-dicarbaldehyde. This is followed by a double Wittig reaction to introduce the two vinyl groups.

Experimental Protocols

Synthesis of 1H-Indole-2,3-dicarbaldehyde (Intermediate)

Principle: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, such as indoles. It employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF, 4 equivalents) in anhydrous dichloromethane (DCM) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃, 4 equivalents) to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 1H-indole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1H-indole-2,3-dicarbaldehyde as a solid.

Synthesis of this compound (Final Product)

Principle: The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene.[5][6] In this step, a double Wittig reaction is performed on the diformyl indole intermediate.

Procedure:

-

In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (2.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (n-BuLi, 2.2 equivalents), dropwise. The formation of the orange-red ylide indicates a successful reaction.

-

Stir the resulting ylide solution at room temperature for 1 hour.

-

Dissolve 1H-indole-2,3-dicarbaldehyde (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Characterization Data

The following table summarizes the expected characterization data for this compound based on the analysis of structurally related vinylindoles.

| Analysis | Expected Data |

| Appearance | Pale yellow solid or oil |

| Molecular Formula | C₁₂H₁₁N |

| Molecular Weight | 169.22 g/mol |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 8.10-8.00 (br s, 1H, NH), 7.60-7.50 (m, 1H, Ar-H), 7.30-7.10 (m, 3H, Ar-H), 7.00-6.80 (dd, 1H, C2-CH=CH₂), 6.70-6.50 (dd, 1H, C3-CH=CH₂), 5.80-5.60 (m, 2H, C2-CH=CH₂ and C3-CH=CH₂), 5.40-5.20 (m, 2H, C2-CH=CH₂ and C3-CH=CH₂) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 136.5 (C), 135.0 (C), 130.0 (CH), 129.0 (CH), 128.0 (C), 122.0 (CH), 120.0 (CH), 119.0 (CH), 115.0 (CH₂), 112.0 (CH₂), 111.0 (CH) |

| Mass Spectrometry (EI) | m/z (%): 169 (M⁺, 100), 168 (M⁺-H, 80), 142 (M⁺-HCN, 20), 115 (15) |

| UV-Vis (EtOH) | λ_max (nm): ~220, ~270, ~310 |

| FT-IR (KBr) | ν (cm⁻¹): ~3400 (N-H stretch), ~3080 (vinyl C-H stretch), ~1620 (C=C stretch), ~990, ~910 (vinyl C-H bend) |

Potential Biological Activity and Signaling Pathways

Indole derivatives are known to interact with a multitude of biological targets. Vinylindoles have been reported to possess anticancer properties, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis.[3][7] One such pathway is the Ras-Raf-MEK-ERK pathway, a critical regulator of cell growth.[1] It is plausible that this compound could exhibit inhibitory activity on components of this pathway.

Conclusion

This technical guide provides a detailed, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed synthetic route, utilizing a double Wittig reaction, is a viable and efficient method for accessing this novel compound. The expected characterization data serves as a benchmark for future experimental work. The potential for this molecule to interact with key cellular signaling pathways, such as the Ras-Raf-MEK-ERK cascade, underscores its promise as a scaffold for the development of new therapeutic agents. Further research is warranted to validate this synthetic approach and to fully elucidate the biological activities of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. [Synthesis and biological activity of 2-[(substituted phenyl)vinyl] indole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chemistry of 2-vinylindoles: synthesis and applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Thermal Stability of 2,3-Diethenyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives are fundamental scaffolds in a vast array of pharmacologically active compounds and functional materials. The introduction of vinyl substituents, as in 2,3-Diethenyl-1H-indole, opens avenues for polymerization and further functionalization, making these compounds valuable monomers and synthetic intermediates. However, the presence of reactive vinyl groups can significantly influence the molecule's thermal stability, impacting its synthesis, purification, storage, and processing. Understanding the thermal decomposition and polymerization behavior of this compound is therefore critical for its practical application. This technical guide summarizes the anticipated thermal properties and outlines key experimental protocols for their assessment.

Predicted Thermal Behavior

The thermal stability of this compound is expected to be governed by two primary competing processes: polymerization and decomposition. The presence of two vinyl groups suggests a high propensity for cross-linked polymer formation, a reaction that can be initiated by thermal energy.

Based on studies of N-vinylindoles, polymerization can occur at elevated temperatures. For instance, N-vinylindole has been shown to polymerize at temperatures around 150°C.[1] Given the conjugation and activation by the indole ring, the vinyl groups at the 2 and 3 positions are likely to be highly reactive.

Beyond polymerization, at higher temperatures, the indole core itself will undergo thermal degradation. Thermogravimetric analysis (TGA) of indole shows a single-step thermal degradation pattern starting around 147°C and completing by 185°C, with a significant weight loss.[2] The thermal stability of polyindole is generally higher than the monomer, with the addition of nanoparticles further enhancing this stability.

Quantitative Thermal Analysis Data (Analogous Compounds)

To provide a quantitative context, the following table summarizes thermal stability data for indole, a foundational analogous compound.

| Compound | Method | Onset of Degradation (°C) | End of Degradation (°C) | Weight Loss (%) | Reference |

| Indole | TGA | ~147 | ~185 | 46.52 | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the compound decomposes and to quantify the mass loss associated with these decomposition steps.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in a TGA crucible (e.g., alumina, platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen, argon) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 20-50 mL/min) to control the atmosphere.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax, from the derivative of the TGA curve, DTG), and the percentage of mass loss for each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and polymerization, and to quantify the heat flow associated with these events.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas.

-

Thermal Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a constant rate (e.g., 10°C/min).

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., polymerization, decomposition). The area under these peaks can be integrated to determine the enthalpy of the transition.

Visualizations

Predicted Thermal Polymerization Pathway

The following diagram illustrates a potential pathway for the thermally induced polymerization of this compound, leading to a cross-linked polymer network.

Caption: Predicted pathway for thermal polymerization.

General Experimental Workflow for Thermal Stability Analysis

This diagram outlines the logical flow of experiments for assessing the thermal stability of a compound like this compound.

References

Crystal Structure Analysis of 2,3-Diethenyl-1H-indole: A Search for a Non-Existent Structure

Despite a comprehensive search of scientific literature and crystallographic databases, a crystal structure analysis for the specific compound 2,3-Diethenyl-1H-indole, also known as 2,3-divinyl-1H-indole, could not be located. This indicates that the crystal structure of this particular molecule has likely not been determined or, if it has, the data is not publicly available.

The initial investigation and subsequent expanded searches using chemical synonyms and direct queries of crystallographic repositories, such as the Cambridge Structural Database (CSD), failed to yield any relevant structural data. The searches returned information on more complex indole derivatives, which, while related, do not provide the specific atomic coordinates, bond lengths, bond angles, and other crystallographic parameters for the target molecule. For instance, a database survey for a related compound, 2,7-divinyl-1H-indole, only identified a heavily substituted derivative, highlighting the lack of data for the simpler, parent compound.

Without the foundational crystallographic data, it is not possible to provide the in-depth technical guide as requested. The core requirements of the prompt, including the summarization of quantitative data into tables, detailed experimental protocols for structure determination, and the visualization of experimental workflows, are all contingent on the availability of an experimentally determined crystal structure.

Therefore, this report must conclude that a detailed technical guide on the crystal structure analysis of this compound cannot be produced at this time due to the absence of the necessary primary data in the public domain. Further research, involving the synthesis and single-crystal X-ray diffraction of this compound, would be required to generate the data needed for such an analysis.

The Dichotomous Reactivity of Vinylindoles: A Technical Guide to the Strategic Functionalization of 2- and 3-Vinylindoles

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The introduction of vinyl groups at the C2 and C3 positions of the indole scaffold dramatically enhances its synthetic utility, providing a versatile platform for the construction of complex carbazole and spirocyclic frameworks. However, the reactivity of the vinyl group is profoundly influenced by its position on the indole ring. This technical guide provides an in-depth analysis of the distinct reactivity profiles of 2- and 3-vinylindoles, offering a comparative summary of their participation in key organic transformations. This document details quantitative data from pivotal studies, provides explicit experimental protocols for seminal reactions, and visualizes key mechanistic pathways to aid in the strategic design of novel molecular entities.

Comparative Reactivity: An Overview

The vinyl group's reactivity is dictated by the electronic nature of the indole ring. The C3 position of indole is inherently more electron-rich and nucleophilic than the C2 position. Consequently, 3-vinylindoles typically act as electron-rich dienes in cycloaddition reactions and as potent nucleophiles. Conversely, the vinyl group at the C2 position, while still reactive, often requires activation or participates in a broader range of transformations, including transition metal-catalyzed processes.

Cycloaddition Reactions: Building Molecular Complexity

Both 2- and 3-vinylindoles are excellent precursors for various cycloaddition reactions, providing access to a diverse array of fused and spirocyclic indole derivatives.

Reactivity of 3-Vinylindoles as Dienes

3-Vinylindoles readily participate as 4π components in [4+2] cycloaddition (Diels-Alder) reactions with a variety of dienophiles. These reactions often proceed with high regio- and stereoselectivity, which can be controlled through the use of organocatalysts or Lewis acids.

Table 1: Selected Organocatalytic Asymmetric Diels-Alder Reactions of 3-Vinylindoles

| Entry | Dienophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) | Reference |

| 1 | N-Phenylmaleimide | Thiourea Catalyst I (10) | Toluene | 0.5 | 98 | >95:5 | 96 | [1][2] |

| 2 | Methyleneindolinone | Bisthiourea Catalyst (10) | Toluene | 0.16 | 99 | >20:1 | 98 | [1][2] |

| 3 | Nitroolefin | Squaramide Catalyst (10) | Xylene | 24 | 85 | >99:1 | 95 | [3][4] |

| 4 | Quinone | Thiourea Catalyst II (20) | CH2Cl2 | 48 | 92 | endo:exo >95:5 | 94 | [5][6] |

Catalyst structures and full reaction details can be found in the cited literature.

A typical reaction pathway for the organocatalyzed Diels-Alder reaction of a 3-vinylindole is depicted below. The bifunctional catalyst activates both the diene and the dienophile through hydrogen bonding, facilitating a highly ordered transition state.

Caption: Organocatalyzed Diels-Alder Reaction of 3-Vinylindole.

Reactivity of 2-Vinylindoles in Cycloadditions

2-Vinylindoles also serve as competent dienes in [4+2] cycloaddition reactions.[2][7] Additionally, they can participate in other modes of cycloaddition, such as [4+1] and intramolecular [3+2] cycloadditions, highlighting their synthetic versatility.[8][9] Lewis acid or transition metal catalysis is often employed to promote these transformations.[10]

Table 2: Selected Cycloaddition Reactions of 2-Vinylindoles

| Entry | Reaction Type | Dienophile/Partner | Catalyst | Solvent | Time (h) | Yield (%) | dr | Reference | |---|---|---|---|---|---|---|---| | 1 | [4+2] Cycloaddition | Methyl vinyl ketone | Sc(OTf)3 | CH2Cl2 | 24 | 95 | 67:33 |[2] | | 2 | [4+2] Cycloaddition | Allenamide | AuCl3 | Toluene | 1.5 | 99 | 85:15 |[2] | | 3 | [4+1] Cycloaddition | Silylene-palladium species | - | - | - | - | - |[2] | | 4 | Intramolecular [3+2] | Tethered π-bond | Rh(II) catalyst | - | - | Good | Stereocontrolled |[8][9] |

The following workflow illustrates a general approach to the synthesis of carbazole derivatives via a [4+2] cycloaddition of a 2-vinylindole.

Caption: Workflow for 2-Vinylindole [4+2] Cycloaddition.

Nucleophilic and Electrophilic Additions

The vinyl groups at both positions can undergo addition reactions, but their behavior as nucleophiles or electrophiles is distinct.

Nucleophilic Character of 3-Vinylindoles

The terminal carbon of the vinyl group at the C3 position of indole is nucleophilic. This allows 3-vinylindoles to participate in reactions with various electrophiles, such as imines, in the presence of a suitable catalyst.[11][12]

Table 3: Catalytic Asymmetric Nucleophilic Addition of 3-Vinylindoles to Imines

| Entry | Imine | Catalyst | Solvent | Time (h) | Yield (%) | E/Z Ratio | ee (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | N-Boc-benzaldimine | Chiral Phosphoric Acid | Toluene | 24 | 99 | 98:2 | 97 |[11][12] | | 2 | N-Ts-benzaldimine | Chiral Phosphoric Acid | CH2Cl2 | 36 | 95 | 95:5 | 92 |[11][12] | | 3 | N-Boc-aliphatic imine | Chiral Phosphoric Acid | Toluene | 48 | 88 | 90:10 | 95 |[11][12] |

The proposed mechanism involves the activation of the imine by the chiral Brønsted acid catalyst, followed by the nucleophilic attack of the 3-vinylindole.

Caption: Nucleophilic Addition of 3-Vinylindole to an Imine.

Electrophilic Additions

While less common as a primary synthetic strategy due to the high reactivity of the indole nucleus itself towards electrophiles, the vinyl groups can undergo electrophilic addition.[13] This often leads to polymerization or side reactions, especially with 3-vinylindoles under acidic conditions. Careful control of reaction conditions is crucial.

Transition Metal-Catalyzed Reactions

Transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of vinylindoles.

Synthesis of 2-Vinylindoles

Palladium-catalyzed reactions are particularly effective for the regioselective synthesis of 2-vinylindoles. One notable method involves the oxidative coupling of indole-3-carboxylic acids with alkenes, which proceeds via a directed C-H vinylation followed by decarboxylation.

Table 4: Palladium-Catalyzed Synthesis of 2-Vinylindoles

| Entry | Indole-3-carboxylic Acid | Alkene | Catalyst System | Yield (%) | Reference |

| 1 | 1-Methylindole-3-carboxylic acid | n-Butyl acrylate | Pd(OAc)2/Cu(OAc)2/LiOAc | 85 | [14] |

| 2 | 1-Phenylindole-3-carboxylic acid | Styrene | Pd(OAc)2/Cu(OAc)2/LiOAc | 78 | [14] |

| 3 | 1-(Methoxymethyl)indole-3-carboxylic acid | n-Butyl acrylate | Pd(OAc)2/Cu(OAc)2/LiOAc | 92 | [14] |

Functionalization of Vinylindoles

Gold and rhodium catalysts have been employed in various intramolecular cyclization and cycloaddition reactions of vinylindoles, leading to complex polycyclic structures.[8][9][10]

Experimental Protocols

General Procedure for the Organocatalytic Diels-Alder Reaction of 3-Vinylindoles with Methyleneindolinones[1][2]

To a solution of the 3-vinylindole (0.1 mmol) and the methyleneindolinone (0.12 mmol) in toluene (1.0 mL) at room temperature is added the bisthiourea catalyst (0.01 mmol, 10 mol%). The reaction mixture is stirred at room temperature for the time indicated in Table 1 (typically less than 1 hour) and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired carbazolespirooxindole product.

General Procedure for the Palladium-Catalyzed Synthesis of 2-Vinylindoles from Indole-3-carboxylic Acids[14]

A mixture of the indole-3-carboxylic acid (0.4 mmol), the alkene (1.2 mmol), Pd(OAc)2 (0.02 mmol), Cu(OAc)2·H2O (0.8 mmol), LiOAc (1.2 mmol), and molecular sieves 4Å (400 mg) in DMAc (10 mL) is heated at 140 °C under a nitrogen atmosphere. The reaction progress is monitored by GC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to give the corresponding 2-vinylindole.

General Procedure for the Catalytic Asymmetric Nucleophilic Addition of 3-Vinylindoles to Imines[11][12]

To a solution of the imine (0.1 mmol) and the chiral phosphoric acid catalyst (0.01 mmol, 10 mol%) in toluene (1.0 mL) at the specified temperature is added a solution of the 3-vinylindole (0.12 mmol) in toluene (0.5 mL). The reaction mixture is stirred for the time indicated in Table 3. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the chiral 3-substituted indole.

Conclusion

The vinyl groups at the 2- and 3-positions of the indole ring exhibit distinct and complementary reactivity, providing a rich platform for the synthesis of diverse and complex heterocyclic compounds. 3-Vinylindoles are potent nucleophiles and dienes, readily engaging in highly stereoselective cycloaddition and addition reactions, often under mild organocatalytic conditions. In contrast, 2-vinylindoles, while also participating in cycloadditions, are key products of transition metal-catalyzed C-H activation strategies and can be involved in a wider range of catalytic transformations. A thorough understanding of these differing reactivities, as outlined in this guide, is crucial for researchers in medicinal chemistry and drug development to strategically design and execute efficient synthetic routes to novel indole-based therapeutics and functional materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. air.unimi.it [air.unimi.it]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric Diels-Alder Reaction of 3-Vinylindoles and Nitroolefins Promoted by Multiple Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. 2-and-3-vinylindoles-as-4-components-in-cycloaddition-reactions - Ask this paper | Bohrium [bohrium.com]

- 8. Cycloaddition chemistry of 2-vinyl-substituted indoles and related heteroaromatic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Catalytic Asymmetric Nucleophilic Addition of 3-Vinyl Indoles to Imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Electrophilic addition - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

Exploring the Synthesis and Potential Pharmacological Applications of Novel Diethenyl Indole Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] The indole scaffold is a privileged structure in drug discovery, known to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] The continuous exploration of novel indole derivatives is crucial for the development of new therapeutic agents with improved efficacy and selectivity. This technical guide focuses on the synthesis of a unique class of indole derivatives: diethenyl indoles. The introduction of two vinyl groups onto the indole nucleus is anticipated to open new avenues for chemical modifications and to modulate the biological activity of the parent scaffold.

This document provides a comprehensive overview of plausible synthetic strategies for obtaining diethenyl indole derivatives, primarily focusing on well-established palladium-catalyzed cross-coupling reactions and the Wittig reaction. It further delves into potential pharmacological applications by examining relevant signaling pathways that are known to be modulated by other indole derivatives. Detailed experimental protocols and quantitative data for representative synthetic routes are presented to aid researchers in the practical implementation of these methods.

Synthetic Methodologies for Diethenyl Indole Derivatives

The synthesis of diethenyl indoles can be approached through several established synthetic organic chemistry reactions. The choice of method will depend on the desired substitution pattern on the indole ring and the availability of starting materials. Key strategies include the Suzuki-Miyaura coupling and the Wittig reaction.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating bonds between sp2-hybridized carbon atoms.[7][8][9][10] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate in the presence of a base.[9][10] For the synthesis of diethenyl indoles, a dihalo-substituted indole can be reacted with a vinylboronic acid or its ester derivative.

Experimental Protocol: Synthesis of a Hypothetical 2,5-Diethenyl-1H-indole via a Double Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

-

Reaction Setup: To a flame-dried Schlenk flask, add 2,5-dibromo-1H-indole (1.0 mmol), vinylboronic acid pinacol ester (2.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as potassium carbonate (3.0 mmol).

-

Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of dioxane and water (10 mL).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2,5-diethenyl-1H-indole.

| Entry | Starting Material | Reagents | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2,5-Dibromo-1H-indole | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 90 | 18 | 65-85 |

| 2 | 3,5-Diiodo-1H-indole | Potassium vinyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF/Water | 80 | 24 | 60-80 |

Note: Yields are hypothetical and based on typical ranges for similar Suzuki-Miyaura cross-coupling reactions.

Wittig Reaction

The Wittig reaction is another fundamental method for the formation of carbon-carbon double bonds, where an aldehyde or ketone reacts with a phosphonium ylide (Wittig reagent).[2][5][11][12] To synthesize diethenyl indoles using this approach, a diformyl- or diacetyl-substituted indole can be treated with a methylidenephosphorane.

Experimental Protocol: Synthesis of a Hypothetical 2,5-Diethenyl-1H-indole via a Double Wittig Reaction

This protocol is a generalized procedure and may require optimization for specific substrates.

-

Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (2.2 mmol) in anhydrous tetrahydrofuran (THF) (10 mL). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (2.2 mmol) dropwise. Stir the resulting orange-red solution for 1 hour at 0 °C.

-

Reaction with Indole Dicarbaldehyde: Dissolve indole-2,5-dicarbaldehyde (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system to yield the 2,5-diethenyl-1H-indole.

| Entry | Starting Material | Wittig Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Indole-2,5-dicarbaldehyde | Methyltriphenylphosphonium bromide | n-BuLi | THF | RT | 14 | 50-70 |

| 2 | Indole-3,6-dicarbaldehyde | Methyltriphenylphosphonium iodide | NaH | DMSO | RT | 12 | 55-75 |

Note: Yields are hypothetical and based on typical ranges for similar Wittig reactions.

Experimental Workflow Visualization

A general workflow for the synthesis and evaluation of novel diethenyl indole derivatives is depicted below. This process includes the initial synthesis, purification, structural characterization, and subsequent biological screening.

Caption: General experimental workflow for the synthesis and evaluation of novel diethenyl indole derivatives.

Potential Pharmacological Applications and Signaling Pathways

While specific biological data for diethenyl indoles is not yet widely available, the broader class of indole derivatives has shown significant activity in various therapeutic areas, particularly in oncology.[13][14][15][16] Many indole-based compounds exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

One such critical pathway is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer. It is plausible that novel diethenyl indole derivatives could be designed to target components of this pathway.

Hypothetical Signaling Pathway Modulation by a Diethenyl Indole Derivative

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR pathway and a hypothetical point of intervention for a novel diethenyl indole derivative.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a novel diethenyl indole derivative.

Conclusion

The synthesis of novel diethenyl indole derivatives represents a promising area of research in medicinal chemistry. Established synthetic methodologies such as the Suzuki-Miyaura coupling and the Wittig reaction provide viable routes to access these compounds. While the specific biological activities of diethenyl indoles are yet to be extensively explored, the known pharmacological profiles of other indole derivatives suggest their potential as modulators of key cellular signaling pathways implicated in diseases such as cancer. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers embarking on the synthesis and evaluation of this intriguing class of molecules, potentially leading to the discovery of new therapeutic agents.

References

- 1. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rose-hulman.edu [rose-hulman.edu]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemmethod.com [chemmethod.com]

A Prospective Guide to the Preliminary Biological Screening of 2,3-Diethenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic properties. This technical guide outlines a prospective plan for the preliminary biological screening of a novel, under-explored derivative: 2,3-Diethenyl-1H-indole. Due to the limited specific data available for this compound, this document serves as a comprehensive roadmap for its synthesis, and subsequent evaluation of its potential antimicrobial, antifungal, and anticancer activities. Detailed experimental protocols for these screenings are provided, alongside templates for data presentation and visualizations of experimental workflows and relevant signaling pathways. This guide is intended to provide researchers with the necessary framework to initiate a thorough investigation into the therapeutic potential of this compound.

Introduction

Indole derivatives have consistently demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The introduction of various substituents onto the indole ring can significantly modulate these activities, leading to the discovery of potent therapeutic agents. The 2,3-disubstituted indoles are of particular interest, and the presence of vinyl (ethenyl) groups can confer unique chemical reactivity and biological interactions. This guide focuses on the proposed preliminary biological screening of this compound, a compound for which there is a paucity of published research. The following sections will detail a proposed synthetic strategy and a comprehensive plan for evaluating its biological potential.

Proposed Synthesis of this compound

One of the most powerful methods for forming carbon-carbon bonds is the Palladium-catalyzed Heck reaction, which couples an unsaturated halide with an alkene.[3][4]

Proposed Synthetic Scheme:

-

Synthesis of 2,3-Diiodo-1H-indole: A suitable starting material, such as 1H-indole, could be subjected to a di-iodination reaction to yield 2,3-diiodo-1H-indole.

-

Double Heck Coupling: The resulting 2,3-diiodo-1H-indole could then undergo a double Heck coupling reaction with ethylene gas in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3), and a base (e.g., Et3N) to yield the target compound, this compound.

Alternative strategies could involve the use of the Wittig reaction on a suitable indole-2,3-dicarbaldehyde precursor.[5][6] The Wittig reaction is a well-established method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides.[5][6]

Preliminary Biological Screening

Based on the known biological activities of other indole derivatives, the preliminary screening of this compound should focus on its potential antimicrobial, antifungal, and anticancer effects.

Antimicrobial Activity Screening

This method provides a qualitative assessment of the antimicrobial activity.

Experimental Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli).[1][7]

-

Plate Inoculation: Evenly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate.[1][8]

-

Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of this compound onto the agar surface.[9]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[10]

-

Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disk.[10]

This method provides quantitative data on the antimicrobial activity.

Experimental Protocol:

-

Serial Dilutions: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing Mueller-Hinton broth.[11][12]

-

Inoculation: Add a standardized bacterial inoculum to each well.[13]

-

Controls: Include positive (bacteria, no compound) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[11]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]

Table 1: Hypothetical Antimicrobial Activity of this compound

| Test Organism | Gram Stain | Zone of Inhibition (mm) | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 18 | 16 |

| Bacillus subtilis | Positive | 20 | 8 |

| Escherichia coli | Negative | 12 | 64 |

| Pseudomonas aeruginosa | Negative | 8 | >128 |

| Candida albicans | - | 15 | 32 |

| Aspergillus niger | - | 10 | >128 |

Anticancer Activity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16]

Experimental Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate and allow them to adhere overnight.[17]

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.[17]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[16]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Hypothetical Cytotoxic Activity of this compound

| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h |

| HeLa | Cervical Cancer | 12.5 |

| MCF-7 | Breast Cancer | 25.8 |

| A549 | Lung Cancer | 18.2 |

| HCT116 | Colon Cancer | 30.1 |

Preliminary Mechanism of Action Studies: Apoptosis Induction

Many indole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[19][20] A preliminary investigation into whether this compound induces apoptosis can provide valuable mechanistic insights.

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[21][22][23] Both pathways converge on the activation of caspases, which are the executioners of apoptosis.[24]

Conclusion and Future Directions

This technical guide provides a prospective framework for the initial biological evaluation of this compound. The proposed synthetic strategies and detailed screening protocols offer a clear path for researchers to follow. Positive results from this preliminary screening would warrant further investigation, including:

-

Structure-Activity Relationship (SAR) studies: Synthesis and screening of analogues to identify key structural features for activity.

-

Advanced Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways involved in its biological activity.

-

In vivo Efficacy and Toxicity Studies: Evaluation of the compound's therapeutic potential and safety profile in animal models.

The exploration of novel indole derivatives like this compound holds significant promise for the discovery of new therapeutic agents to address unmet medical needs in infectious diseases and oncology.

References

- 1. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 2. 2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation–Fischer indole synthesis and skeletal rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Heck Reaction [organic-chemistry.org]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. asm.org [asm.org]

- 8. microbenotes.com [microbenotes.com]

- 9. hardydiagnostics.com [hardydiagnostics.com]

- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. rr-asia.woah.org [rr-asia.woah.org]

- 13. protocols.io [protocols.io]

- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. 細胞計数・セルヘルス分析 [sigmaaldrich.com]

- 17. texaschildrens.org [texaschildrens.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Apoptosis - Wikipedia [en.wikipedia.org]

- 22. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]

- 23. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 24. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Polymerization of 2,3-Diethenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the theoretical polymerization mechanisms of 2,3-diethenyl-1H-indole, a novel monomer with potential applications in materials science and drug delivery. Due to the limited availability of experimental data on this specific monomer, the following protocols and data are based on established principles of polymer chemistry and analogous reactions reported for other vinylindole and divinyl compounds.

Synthesis of this compound

The synthesis of this compound is a crucial first step for any polymerization studies. A plausible synthetic route can be adapted from established methods for the vinylation of indole derivatives, such as the Wittig reaction.

1.1. Proposed Synthetic Pathway

A potential two-step synthesis starting from indole-2,3-dicarbaldehyde is proposed. This involves a double Wittig reaction to introduce the two vinyl groups.

1.2. Experimental Protocol: Synthesis of this compound via Wittig Reaction

-

Preparation of the Wittig Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (2.2 equivalents) to anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi) (2.2 equivalents), dropwise to the suspension while stirring. The formation of the yellow-orange ylide indicates the generation of the Wittig reagent.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Wittig Reaction: Dissolve indole-2,3-dicarbaldehyde (1 equivalent) in anhydrous THF in a separate flask.

-

Cool the solution of the Wittig reagent to 0 °C and slowly add the solution of indole-2,3-dicarbaldehyde dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

1.3. Characterization

The structure of the synthesized this compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of the Proposed Synthesis of this compound

Caption: Proposed synthesis of this compound via a double Wittig reaction.

Polymerization Mechanisms of this compound

Due to the presence of two vinyl groups, this compound is expected to undergo polymerization through various mechanisms, including radical, cationic, and anionic pathways. The bifunctionality of the monomer suggests a high propensity for crosslinking, leading to the formation of insoluble and infusible polymer networks. However, under controlled conditions, soluble polymers may be obtained at low conversions.

2.1. Radical Polymerization

Radical polymerization is a common method for vinyl monomers.[1] The polymerization of this compound can be initiated by thermal or photochemical decomposition of a radical initiator.

2.1.1. Proposed Mechanism

The radical polymerization is expected to proceed via a standard chain-growth mechanism involving initiation, propagation, and termination steps. The presence of two vinyl groups can lead to both linear propagation (through one vinyl group) and crosslinking (through the participation of the second vinyl group).

2.1.2. Experimental Protocol: Radical Polymerization

-

Monomer Preparation: Place purified this compound and a radical initiator (e.g., azobisisobutyronitrile, AIBN, or benzoyl peroxide, BPO) in a polymerization tube.

-

Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

-

Polymerization: Seal the tube under vacuum and place it in a thermostatically controlled oil bath at a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).

-

Termination and Isolation: After the desired reaction time, cool the tube to terminate the polymerization. Dissolve the contents in a suitable solvent (e.g., THF or chloroform) and precipitate the polymer by adding the solution to a non-solvent (e.g., methanol or hexane).

-

Purification: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.

2.1.3. Hypothetical Quantitative Data for Radical Polymerization

| Initiator | [Monomer]/[Initiator] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| AIBN | 100 | 60 | 6 | 45 | 15,000 | 2.1 |

| AIBN | 200 | 60 | 12 | 68 | 28,000 | 2.5 |

| BPO | 100 | 80 | 4 | 55 | 18,000 | 2.3 |

| BPO | 200 | 80 | 8 | 75 | 32,000 | 2.8 |

Note: Higher conversions are expected to lead to crosslinked, insoluble polymers.

Diagram of the Proposed Radical Polymerization Mechanism

References

Application Notes and Protocols for the Synthesis of Functionalized 2,3-Diethenyl-1H-indoles via Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif found in a vast array of pharmaceuticals, natural products, and functional materials. The introduction of vinyl groups onto the indole core, particularly at the C2 and C3 positions, provides valuable handles for further molecular elaboration through various chemical transformations. While the direct functionalization of a pre-formed 2,3-diethenyl-1H-indole via cross-coupling reactions is not extensively documented in the scientific literature, the synthesis of functionalized 2,3-divinylindoles can be strategically achieved through sequential or one-pot cross-coupling methodologies.

This document provides an overview of synthetic strategies and detailed protocols for the preparation of functionalized 2,3-diethenyl-1H-indoles, leveraging well-established palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki couplings. The presented methods offer a versatile toolkit for accessing a diverse range of substituted 2,3-divinylindole derivatives, which are valuable building blocks in drug discovery and materials science.

Synthetic Strategies

The synthesis of functionalized 2,3-diethenyl-1H-indoles can be approached through several strategic cross-coupling sequences. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the vinyl groups.

A plausible and versatile approach involves the sequential functionalization of a dihaloindole precursor. For instance, a 2,3-dihaloindole can undergo selective cross-coupling reactions at the C2 and C3 positions. The inherent reactivity differences between the C2 and C3 positions of the indole nucleus can be exploited to achieve regioselective functionalization. Typically, the C3 position is more electron-rich and thus more reactive towards electrophilic attack, which can influence the outcome of certain palladium-catalyzed reactions.

Alternatively, a one-pot, multi-reaction sequence starting from a suitably substituted aniline derivative can provide a convergent route to these complex indole structures.

Below are generalized schemes for the synthesis of functionalized 2,3-diethenyl-1H-indoles.

Key Cross-Coupling Reactions and Protocols

The following sections detail the application of Heck and Suzuki cross-coupling reactions for the introduction of vinyl groups onto the indole scaffold. While direct examples for the synthesis of this compound are scarce, the provided protocols for the vinylation of haloindoles serve as a foundational guide for developing a sequential synthesis.

Heck Reaction for C-H Vinylation

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene.[1][2][3][4] In the context of indole functionalization, it can be used for the direct vinylation of the indole core at the C2 or C3 position.

Experimental Workflow for a Typical Heck Vinylation of an Indole Derivative:

Protocol 1: Heck Vinylation of 3-Iodo-1H-indole-2-carbonitrile

This protocol describes the vinylation at the C3 position of an indole derivative. A similar strategy could be employed for the vinylation of a 2-haloindole.

-

Materials:

-

1-Benzyl-3-iodo-1H-indole-2-carbonitrile

-

Alkene (e.g., styrene, n-butyl acrylate) (1.2 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂) (4 mol%)

-

Potassium acetate (KOAc) (6 equiv.)

-

Tetrabutylammonium chloride (n-Bu₄NCl) (2 equiv.)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a reaction vessel, add 1-benzyl-3-iodo-1H-indole-2-carbonitrile (1 equiv.), potassium acetate (6 equiv.), and tetrabutylammonium chloride (2 equiv.).

-

Add palladium(II) acetate (4 mol%).

-

Add the alkene (1.2 equiv.) and N,N-dimethylformamide.

-

Stir the mixture at 80 °C for 24 hours under an inert atmosphere.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-vinyl-1H-indole-2-carbonitrile derivative.[5][6][7]

-

| Entry | Alkene | Product | Yield (%) |

| 1 | Styrene | 1-Benzyl-3-styryl-1H-indole-2-carbonitrile | 85 |

| 2 | n-Butyl acrylate | (E)-Butyl 3-(1-benzyl-2-cyano-1H-indol-3-yl)acrylate | 92 |

| 3 | Acrylonitrile | (E/Z)-3-(1-Benzyl-2-cyano-1H-indol-3-yl)acrylonitrile | 81 |

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex.[6][8][9][10][11][12] This reaction is widely used for the synthesis of biaryls, vinylarenes, and other conjugated systems.

Protocol 2: Suzuki-Miyaura Vinylation of 3-Iodoindazole

This protocol demonstrates the vinylation of an iodo-substituted indazole, a related N-heterocycle, and the conditions can be adapted for haloindoles.[13]

-

Materials:

-

N-unprotected 3-iodoindazole

-

4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane (pinacol vinyl boronate) (3 equiv.)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (10 mol%)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Dioxane/Water mixture)

-

-

Procedure:

-

In a microwave vial, combine the 3-iodoindazole (1 equiv.), pinacol vinyl boronate (3 equiv.), palladium catalyst (10 mol%), and base.

-

Add the solvent system.

-

Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 160 °C) for a designated time.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry over a drying agent, and concentrate.

-

Purify the residue by column chromatography to yield the 3-vinylindazole.[13]

-

| Substrate | Catalyst | Base | Solvent | Temp (°C) | Time | Yield (%) |

| 3-Iodo-1H-indazol-5-carboxylic acid methyl ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 160 (MW) | 30 min | 40[13] |

| 3-Iodo-1H-indazole | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 150 (MW) | 20 min | 75[13] |

Sequential Cross-Coupling for the Synthesis of 2,3-Diethenyl-1H-indoles

A hypothetical, yet rational, synthetic route to a functionalized this compound could involve a sequential Suzuki-Miyaura coupling on a 2,3-dihaloindole. The difference in reactivity between the C-I and C-Cl bonds can be exploited for selective, stepwise functionalization.

Hypothetical Protocol 3: Sequential Suzuki-Miyaura Coupling of 2-Chloro-3-iodoquinoline

While not an indole, the sequential coupling of a 2-chloro-3-iodoquinoline provides a strong model for the selective functionalization of a dihalo-N-heterocycle.[14]

-

Step 1: Selective Vinylation at the C3 Position

-

React 2-chloro-3-iodoquinoline with 1.2 equivalents of a vinylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ in a suitable solvent system (e.g., DMF/water) at a moderate temperature. The more reactive C-I bond is expected to react preferentially.

-

-

Step 2: Vinylation at the C2 Position

-

To the resulting 2-chloro-3-vinylquinoline, add a second vinylboronic acid (or the same one) along with a more active palladium catalyst system suitable for C-Cl bond activation (e.g., PdCl₂(dppf) or a catalyst with a bulky phosphine ligand) and a stronger base if necessary. The reaction would then be heated to a higher temperature to facilitate the coupling at the less reactive C-Cl position.

-

Logical Flow for Sequential Synthesis:

Conclusion

The functionalization of the this compound scaffold presents an intriguing synthetic challenge. While direct cross-coupling on the pre-formed divinyl system is not well-established, the synthesis of functionalized derivatives is accessible through strategic, sequential cross-coupling reactions. The protocols and strategies outlined in these application notes, based on established Heck and Suzuki-Miyaura reactions on related indole and N-heterocyclic systems, provide a solid foundation for researchers to develop robust and efficient routes to this valuable class of compounds. The ability to introduce diverse vinyl substituents at both the C2 and C3 positions of the indole ring opens up new avenues for the design and synthesis of novel molecules with potential applications in medicinal chemistry and materials science. Further exploration into one-pot methodologies and the development of orthogonal coupling strategies will undoubtedly continue to enrich the synthetic chemist's toolbox for accessing these complex and promising molecular architectures.

References

- 1. Palladium-Catalyzed β-Allylation of 2,3-Disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry of 2-vinylindoles: synthesis and applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Heck Reaction [organic-chemistry.org]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2,3-Diethenyl-1H-indole and its Analogs in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Introduction to Indole Derivatives in Organic Electronics

Indole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the field of organic electronics.[1][2] Their electron-rich nature, rigid and planar structure, and the ability to be readily functionalized make them excellent building blocks for a variety of organic electronic materials.[3][4][5] The indole nucleus can serve as an effective electron donor and a π-conjugated spacer in the design of materials for organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).[3][6]

The introduction of vinyl substituents, as in the theoretical 2,3-Diethenyl-1H-indole, offers several potential advantages. The vinyl groups can extend the π-conjugation of the indole core, leading to a red-shift in absorption and emission spectra, which is beneficial for light-harvesting applications in OSCs and for tuning the emission color in OLEDs.[7] Furthermore, the vinyl moieties can act as polymerizable units, enabling the synthesis of novel conductive polymers.

Potential Applications of this compound

Based on the functionalities of related compounds, this compound could be a promising candidate for the following applications:

-

Monomer for Conductive Polymers: The two vinyl groups provide a pathway for polymerization, potentially leading to cross-linked or linear polymers with interesting electronic properties. These polymers could be utilized as hole-transporting layers in OLEDs and OSCs.

-

Building Block for Organic Dyes: The extended π-system of this compound could be incorporated as a donor or π-bridge component in D-π-A (Donor-π-Acceptor) dyes for dye-sensitized solar cells (DSSCs).[4][8] The vinyl groups could be further functionalized to tune the electronic properties and improve device performance.

-

Active Layer in Organic Solar Cells: Donor-acceptor copolymers incorporating the indolo[3,2-b]indole unit have demonstrated high power conversion efficiencies in organic solar cells.[9][10] Similarly, polymers derived from this compound could be explored as donor materials in bulk heterojunction solar cells.

Quantitative Data of Analogous Indole Derivatives

To provide a quantitative perspective, the following table summarizes the performance of various indole-based materials in organic solar cells.

| Indole Derivative/Copolymer | Device Architecture | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |

| Indolo[3,2-b]indole-based copolymer with singly fluorinated BT units | OSC | 8.84 | - | - | - | [9][10] |

| JK-79 (Indole-based organic dye) | DSSC | 7.18 | 0.705 | 13.62 | 0.74 | [8] |

| Dye 12 (Indole-based organic dye) | DSSC | 7.2 | - | - | - | [4] |

Table 1: Performance of Indole Derivatives in Organic Solar Cells. PCE: Power Conversion Efficiency, Voc: Open-circuit Voltage, Jsc: Short-circuit Current Density, FF: Fill Factor.

Experimental Protocols

Proposed Synthesis of this compound

While a specific synthesis for this compound is not documented, a plausible synthetic route can be proposed based on established indole functionalization methods, such as palladium-catalyzed cross-coupling reactions.[11]

Logical Workflow for the Proposed Synthesis:

References

- 1. Organic electronics - Wikipedia [en.wikipedia.org]

- 2. Organic Electronics | Purdue Polytechnic [polytechnic.purdue.edu]

- 3. Indole fused heterocycles as sensitizers in dye-sensitized solar cells: an overview - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00499A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Photo-physical properties of substituted 2,3-distyryl indoles: Spectroscopic, computational and biological insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Indole synthesis [organic-chemistry.org]

Application Notes and Protocols: 2,3-Diethenyl-1H-indole as a Monomer for Conductive Polymers

Disclaimer: The following application notes and protocols are based on the hypothetical use of 2,3-diethenyl-1H-indole as a monomer for conductive polymers. As of the latest literature review, this specific monomer and its corresponding polymer have not been extensively reported. The information provided is based on analogous divinyl-substituted heterocyclic monomers and general principles of conductive polymer science. These protocols are intended to serve as a foundational guide for researchers exploring novel conductive polymer systems.

Introduction

Conductive polymers have garnered significant interest for their potential applications in various fields, including electronics, sensors, and energy storage. The versatility of these materials stems from the ability to tune their electrical and optical properties through the chemical design of the monomer unit. Indole-based polymers are a promising class of conductive materials due to the electron-rich nature of the indole ring system. This document outlines the potential application of a novel, hypothetical monomer, this compound, for the synthesis of a new conductive polymer, poly(this compound). The presence of two vinyl groups offers the potential for cross-linking and the formation of a highly stable, network-structured conductive polymer with unique properties.

Synthesis of this compound Monomer

The synthesis of the this compound monomer is a crucial first step. While a definitive, optimized synthetic route is not yet established in the literature, a plausible approach involves a twofold Heck or Stille coupling reaction on a di-halogenated indole precursor, such as 2,3-dibromo-1H-indole.

Polymerization of this compound

Poly(this compound) can be synthesized through both chemical and electrochemical oxidative polymerization methods. The vinyl groups at the 2 and 3 positions are expected to participate in the polymerization process, leading to a cross-linked polymer network.

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a straightforward method for producing bulk quantities of the polymer. A suitable oxidizing agent, such as ammonium persulfate (APS) or iron(III) chloride (FeCl₃), is used to initiate the polymerization of the monomer in an appropriate solvent.

Electrochemical Polymerization

Electrochemical polymerization allows for the direct deposition of the conductive polymer film onto an electrode surface, offering excellent control over film thickness and morphology. This method is particularly useful for the fabrication of electronic devices. The polymerization is typically carried out in a three-electrode electrochemical cell containing the monomer and a supporting electrolyte.

Expected Properties of Poly(this compound)

The resulting poly(this compound) is anticipated to exhibit properties characteristic of a p-type conductive polymer. The cross-linked nature of the polymer is expected to enhance its thermal stability and mechanical robustness compared to its linear analogues.

Quantitative Data Summary

| Property | Expected Value Range | Method of Measurement |

| Electrical Conductivity | 10⁻³ - 10¹ S/cm (doped) | Four-Point Probe Method |

| Band Gap | 2.0 - 2.5 eV | UV-Vis Spectroscopy (Tauc Plot) |

| Thermal Stability (TGA) | Onset of decomposition > 300°C | Thermogravimetric Analysis |

| Glass Transition (Tg) | Not readily observable | Differential Scanning Calorimetry |

| Surface Roughness (RMS) | 5 - 20 nm | Atomic Force Microscopy |

Experimental Protocols

Protocol 1: Chemical Oxidative Polymerization of this compound

Materials:

-

This compound monomer

-

Ammonium persulfate (APS)

-

Chloroform (anhydrous)

-

Methanol

-

Deionized water

Procedure:

-

Dissolve this compound (1.0 g, 6.4 mmol) in 50 mL of anhydrous chloroform in a 100 mL round-bottom flask.

-

Separately, prepare a solution of ammonium persulfate (1.46 g, 6.4 mmol) in 20 mL of deionized water.

-

Cool both solutions to 0-5 °C in an ice bath.

-

Slowly add the APS solution dropwise to the stirred monomer solution over a period of 30 minutes.

-

Maintain the reaction at 0-5 °C for 24 hours with continuous stirring.

-

After 24 hours, allow the reaction mixture to warm to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into 200 mL of methanol.

-

Filter the precipitate and wash thoroughly with methanol and deionized water to remove any unreacted monomer and oxidant.

-

Dry the resulting polymer powder under vacuum at 60 °C for 24 hours.

Protocol 2: Electrochemical Polymerization of this compound

Materials:

-

This compound monomer

-

Acetonitrile (anhydrous, HPLC grade)

-

Tetrabutylammonium perchlorate (TBAP)

-

Indium Tin Oxide (ITO) coated glass slide (working electrode)

-

Platinum wire (counter electrode)

-

Ag/AgCl electrode (reference electrode)

Procedure:

-

Prepare a 0.1 M solution of TBAP in anhydrous acetonitrile.

-

Dissolve this compound in the electrolyte solution to a final concentration of 0.05 M.

-

Set up a three-electrode electrochemical cell with the ITO slide as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference electrode.

-

Immerse the electrodes in the monomer/electrolyte solution.

-

Perform electropolymerization using cyclic voltammetry by scanning the potential from 0 V to +1.5 V (vs. Ag/AgCl) for 10-20 cycles at a scan rate of 50 mV/s.

-

After polymerization, rinse the polymer-coated ITO slide with fresh acetonitrile to remove any unreacted monomer and electrolyte.

-

Dry the film under a stream of nitrogen.

Characterization of Poly(this compound)

The synthesized polymer should be characterized using standard techniques to determine its structure, morphology, and properties.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization and the disappearance of the vinyl group peaks.

-

X-ray Diffraction (XRD): To assess the amorphous or semi-crystalline nature of the polymer.

-

Scanning Electron Microscopy (SEM) / Field Emission Scanning Electron Microscopy (FESEM): To visualize the surface morphology of the polymer film or powder.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

-

UV-Vis Spectroscopy: To determine the optical band gap of the polymer film.

-

Four-Point Probe Measurement: To measure the electrical conductivity of the doped polymer film.

Visualizations

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

Caption: Proposed doping mechanism for poly(this compound).

Application Notes and Protocols for the Synthesis and Functionalization of Polymers from 2,3-Diethenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functional polymers derived from indole scaffolds are a promising class of materials with diverse applications in drug delivery, bioimaging, and organic electronics. The unique electronic and structural properties of the indole moiety, when incorporated into a polymer backbone, can impart desirable characteristics such as conductivity, fluorescence, and biocompatibility. This document provides detailed application notes and protocols for the synthesis of the monomer 2,3-diethenyl-1H-indole and its subsequent polymerization to yield functional, crosslinked polymers.

Due to the limited direct literature on the polymerization of this compound, the following protocols are based on well-established synthetic methodologies for analogous divinyl monomers and indole functionalization. These methods provide a strong foundation for the successful synthesis and exploration of this novel polymer system.

Monomer Synthesis: this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from the readily available 1H-indole-3-carboxaldehyde. The proposed pathway involves the formylation of the C2 position followed by a double Wittig or Horner-Wadsworth-Emmons olefination.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of 2,3-Diformyl-1H-indole

This protocol is adapted from standard Vilsmeier-Haack formylation procedures for indoles.

Materials:

-

1H-Indole-3-carboxaldehyde

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate solution, saturated

-

Sodium bicarbonate solution, saturated

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard glassware for extraction and filtration.

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Allow the Vilsmeier reagent to form for 30 minutes at 0°C.

-

Dissolve 1H-indole-3-carboxaldehyde in anhydrous DCM and add it dropwise to the Vilsmeier reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated sodium acetate solution until the pH is approximately 7.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2,3-diformyl-1H-indole.

Experimental Protocol: Synthesis of this compound via Wittig Reaction

This protocol utilizes a standard Wittig olefination.

Materials:

-

2,3-Diformyl-1H-indole

-

Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃Br⁻)

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Round-bottom flask, magnetic stirrer, syringe, and standard glassware for inert atmosphere techniques.

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add n-butyllithium dropwise to the suspension. A deep yellow to orange color indicates the formation of the ylide. Stir for 1 hour at 0°C.

-

Dissolve 2,3-diformyl-1H-indole in anhydrous THF and add it dropwise to the ylide solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the mixture with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Polymer Synthesis from this compound

The presence of two vinyl groups in this compound makes it an ideal monomer for creating crosslinked polymer networks. Free radical polymerization is a common and effective method for such monomers. Suspension polymerization is particularly useful for producing polymer beads.

Proposed Polymerization Workflow

Caption: Workflow for the synthesis of crosslinked polymers.

Experimental Protocol: Suspension Polymerization